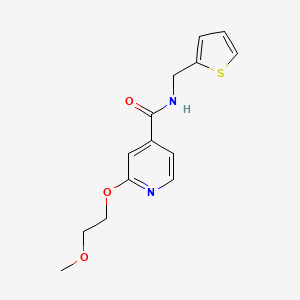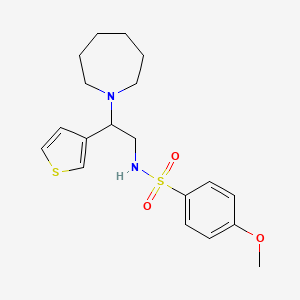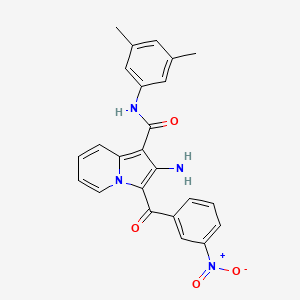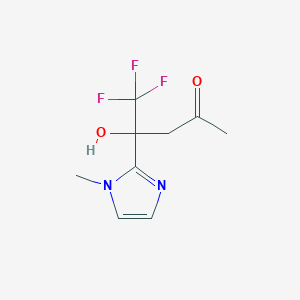
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and leukemia.
Mechanism of Action
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a selective inhibitor of BTK, a key signaling molecule in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell lymphoma and leukemia cells. BTK is a downstream effector of BCR signaling, and its activity is necessary for the survival and proliferation of B-cell lymphoma and leukemia cells. By inhibiting BTK activity, this compound disrupts BCR signaling and induces apoptosis in B-cell lymphoma and leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis in B-cell lymphoma and leukemia cells. This compound has also been shown to inhibit tumor growth in mouse models of B-cell lymphoma and leukemia. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its selectivity for BTK. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the compound. Another advantage of this compound is its efficacy in the treatment of B-cell lymphoma and leukemia. However, one limitation of this compound is its lack of efficacy in the treatment of solid tumors. Further research is needed to determine the potential of this compound as a therapeutic agent for the treatment of solid tumors.
Future Directions
There are several future directions for research on 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide. One direction is the development of combination therapies that include this compound. Combination therapies may enhance the efficacy of this compound and reduce the likelihood of drug resistance. Another direction is the investigation of the potential of this compound as a therapeutic agent for other types of cancer. Finally, further research is needed to determine the optimal dosage and administration schedule for this compound in clinical trials.
Synthesis Methods
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. The second step involves the reaction of 2-hydroxyethyl bromide with sodium methoxide to form 2-(2-methoxyethoxy)ethanol. The third step involves the reaction of 2-(2-methoxyethoxy)ethanol with isonicotinoyl chloride to form 2-(2-methoxyethoxy)isonicotinamide. Finally, the fourth step involves the reaction of 2-(2-methoxyethoxy)isonicotinamide with thiophen-2-ylmethylamine to form this compound.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. In particular, this compound has shown efficacy in the treatment of B-cell lymphoma and chronic lymphocytic leukemia. This compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK activity, this compound disrupts the survival and proliferation of B-cell lymphoma and leukemia cells.
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-6-7-19-13-9-11(4-5-15-13)14(17)16-10-12-3-2-8-20-12/h2-5,8-9H,6-7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHHEUSAXQFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)

![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)


![4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2786827.png)

![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)